molecular formula C11H13NO2 B152611 5-(4-Methoxyphenyl)pyrrolidin-2-one CAS No. 128100-35-6

5-(4-Methoxyphenyl)pyrrolidin-2-one

Cat. No. B152611
M. Wt: 191.23 g/mol
InChI Key: IQBLOWAQCJSQIG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyrrolidin-2-one is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds and is often used in drug discovery .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 5-(4-Methoxyphenyl)pyrrolidin-2-one, can be achieved through various methods. One common approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for 5-(4-Methoxyphenyl)pyrrolidin-2-one would depend on the specific requirements of the synthesis .


Molecular Structure Analysis

The molecular structure of 5-(4-Methoxyphenyl)pyrrolidin-2-one is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The ring’s non-planarity allows for increased three-dimensional coverage, a phenomenon known as "pseudorotation" . The compound also contains a methoxyphenyl group, which can influence its physicochemical properties and biological activity .

Scientific Research Applications

Crystal Structure and Conformation Analysis

  • 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one : This compound demonstrates a unique envelope conformation and is arranged into screw chains, interconnected via hydrogen bonds into sheets. This structure is further stabilized by weak intermolecular interactions, highlighting its significance in crystallography (Mohammat et al., 2008).

  • Structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide : The solvated structure of this related compound, potentially an antineoplastic agent, has been analyzed using X-ray analysis and molecular orbital methods. Its structure includes a methoxyphenyl ring and a 2-carboxamide substituted oxo-pyrrolidine moiety (Banerjee et al., 2002).

  • Crystal Structures of Spiro[indoline-3, 2'-pyrrolidin]-2-one Derivatives : These structures, with biological and pharmacological relevance, show hydrogen bond formations that stabilize the crystal structure. The methoxyphenyl substitution affects the overall configuration (Sundar et al., 2011).

Synthesis and Characterization

  • Synthesis of 5-methoxylated 3-pyrrolin-2-ones : Demonstrates a method for creating 5-methoxylated derivatives of pyrrolidin-2-ones, useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

  • Synthesis and Characterization of Organothiophosphorus Compounds : This study involves the synthesis of compounds with 4-methoxyphenyl-pyrrolidin-2-one derivatives, showing potential applications in the creation of novel organothiophosphorus compounds (Karakus, 2006).

Biological and Medicinal Research

  • Antiarrhythmic and Antihypertensive Effects : A study on pyrrolidin-2-one derivatives demonstrated significant antiarrhythmic and antihypertensive activities, suggesting potential medicinal applications (Malawska et al., 2002).

  • Asymmetric Synthesis of 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones : This synthesis using a chiral pyrrolidine, such as 5-methyl-4-(pyrrolidin-1-yl)-5 H -furan-2-one, highlights the potential for creating enantio-enriched compounds, important in medicinal chemistry (Bruyère et al., 2003).

  • 5-HT1A Receptor Ligands : Isoindol-1-one analogues of 4-(2'-methoxyphenyl)-pyrrolidin-2-one derivatives have been explored as ligands for 5-HT1A receptors, indicating their significance in neuropharmacology and imaging studies (Zhuang et al., 1998).

  • Antiinflammatory Activities : The synthesis of pyrrolidin-2-ones with specific substituents showed promising antiinflammatory activities, indicating potential therapeutic applications (Ikuta et al., 1987).

properties

IUPAC Name

5-(4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-4-2-8(3-5-9)10-6-7-11(13)12-10/h2-5,10H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBLOWAQCJSQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
MF Mohammat, Z Shaameri, AS Hamzah… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C11H13NO3, the pyrrolidin-2-one ring is in an envelope conformation with the hydroxyl and 4-methoxyphenyl substituents mutually cis. The methoxy group is …
Number of citations: 6 scripts.iucr.org
MAFA Manan, SA Johari, MF Mohammat - academia.edu
Crystal structure of ethyl 1-(2-hydroxyethyl)-4- ((4-methoxyphenyl)amino)-5-oxo-2,5-dihydro-1H- pyrrole-3-carboxylate, C16H20N2O Page 1 Fatin Nur Ain Abdul Rashid, Muhamad …
Number of citations: 0 www.academia.edu
FNA Abdul Rashid, MZ Bacho, AMZ Slawin… - … New Crystal Structures, 2023 - degruyter.com
C 16 H 20 N 2 O 5 , triclinic, P 1 ‾ $P\overline{1}$ (no. 2), a = 7.9179(7) Å, b = 10.1982(9) Å, c = 10.4144(8) Å, α = 76.184(7), β = 87.090 (7), γ = 73.500(8), V = 782.86(12) Å 3 , Z = 2, R gt …
Number of citations: 1 www.degruyter.com
MF Mohammat, Z Shaameri, A Sazali - academia.edu
In the title compound, C11H13NO3, the pyrrolidin-2-one ring is in an envelope conformation with the hydroxyl and 4-methoxyphenyl substituents mutually cis. The methoxy group is …
Number of citations: 2 www.academia.edu
Á Mourelle‐Insua, LA Zampieri… - Advanced Synthesis …, 2018 - Wiley Online Library
A one‐pot two‐step enzymatic strategy has been designed for the production of optically active γ‐ and δ‐lactams in aqueous medium under mild conditions. The approach is based on …
Number of citations: 40 onlinelibrary.wiley.com
HJ Rong, YF Cheng, FF Liu, SJ Ren… - The Journal of Organic …, 2017 - ACS Publications
The late-stage oxidation of substituted pyrrolidines offers good flexibility for the construction of γ-lactam libraries, and especially in recent years the methods for functionalization of …
Number of citations: 36 pubs.acs.org
MF Mohammat, Z Shaameri, AS Hamzah - Molecules, 2009 - mdpi.com
Some novel 2,3-dioxo-5-(substituted)arylpyrroles have been synthesized. Among these, pyrrolidine compound 1b was converted to 2,3-dioxo-5-aryl pyrrolidine 2b. Finally a set of …
Number of citations: 38 www.mdpi.com
L Rajender Reddy, K Prasad… - The Journal of Organic …, 2012 - ACS Publications
A new and practical method for the asymmetric synthesis of γ-amino acids from β,γ-butenolides by an in situ esterification, condensation, and reduction in a one-pot procedure is …
Number of citations: 28 pubs.acs.org
Y Kong, Y Liu, B Wang, S Li, L Liu… - … Synthesis & Catalysis, 2018 - Wiley Online Library
Two controllable one‐pot cascade cyclization reactions of homopropargylic amines and nitrones were developed by using different metal Cu and Ag salts. The pyrroloisoxazolidines …
Number of citations: 15 onlinelibrary.wiley.com
EE Freeman, R Jackson, J Luo… - The Journal of …, 2023 - ACS Publications
We demonstrate a general method for the preparation of diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds through an overall three-step cross-coupling/cyclization/N-…
Number of citations: 1 pubs.acs.org

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